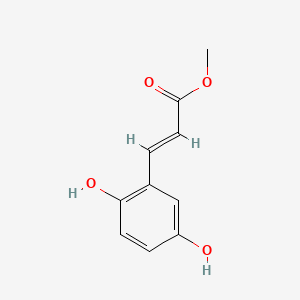

Methyl 2,5-dihydroxycinnamate

描述

Methyl 2,5-dihydroxycinnamate is a bioactive natural compound classified as a hydroxycinnamic acid. It is commonly derived from plants such as Azadirachta indica and Murraya paniculata . This compound has garnered attention due to its diverse biological activities, including anti-inflammatory and antitumor properties .

生化分析

Biochemical Properties

Methyl 2,5-dihydroxycinnamate interacts with various enzymes and proteins. It is known to inhibit the autophosphorylation of the epidermal growth factor receptor . This interaction with the receptor protein-tyrosine kinase plays a significant role in its biochemical reactions .

Cellular Effects

This compound has been observed to induce apoptosis in mouse thymocytes and inhibit the G2/M phase of the cell cycle . It also has cytotoxic effects on normal and neoplastic epithelial cells . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It acts as a competitive inhibitor of epidermal growth factor receptor-associated tyrosine kinase, effectively impeding v-abl tyrosine kinase activation .

准备方法

Synthetic Routes and Reaction Conditions: Methyl 2,5-dihydroxycinnamate can be synthesized through various chemical reactions. One common method involves the esterification of 2,5-dihydroxycinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, allowing the formation of the ester product .

Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from plant sources followed by purification processes. The extracted compound is then subjected to chemical reactions to obtain the desired ester form .

化学反应分析

Types of Reactions: Methyl 2,5-dihydroxycinnamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the compound into dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed:

Oxidation: Quinones.

Reduction: Dihydro derivatives.

Substitution: Halogenated or nitrated derivatives.

科学研究应用

Methyl 2,5-dihydroxycinnamate has a wide range of applications in scientific research:

Chemistry: It is used in compound screening libraries and metabolomics studies.

Biology: The compound is studied for its role as a human urinary metabolite and its potential as a geroprotector.

Medicine: Research indicates its potential as an anti-inflammatory and antitumor agent.

Industry: It is utilized in the development of nutraceuticals and natural products

作用机制

Methyl 2,5-dihydroxycinnamate acts as a competitive inhibitor of epidermal growth factor receptor-associated tyrosine kinase. This inhibition impedes the autophosphorylation of the epidermal growth factor receptor, effectively blocking the activation of v-abl tyrosine kinase. Additionally, the compound has been observed to induce apoptosis in mouse thymocytes and inhibit the G2/M phase of the cell cycle .

相似化合物的比较

- 2,4-Dihydroxymethylcinnamate

- Methyl grevillate

- Ethyl 3,4-dihydroxycinnamate

- Methyl jasminoside

- 3,4′-Dihydroxypropiophenone

Uniqueness: Methyl 2,5-dihydroxycinnamate stands out due to its potent inhibitory effects on epidermal growth factor receptor-associated tyrosine kinase and its ability to induce apoptosis. These properties make it a valuable compound in both biochemical and biomedical research .

属性

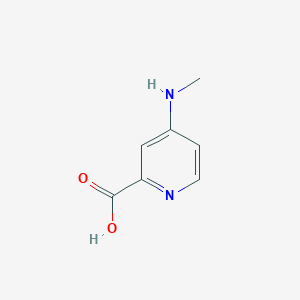

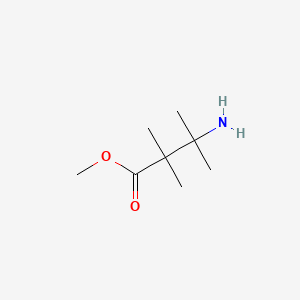

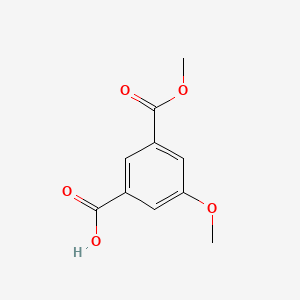

IUPAC Name |

methyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-10(13)5-2-7-6-8(11)3-4-9(7)12/h2-6,11-12H,1H3/b5-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQCNSTFWSKOWMA-GORDUTHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=C(C=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=C(C=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63177-57-1 | |

| Record name | Methyl 2,5-dihydroxycinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063177571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,5-dihydroxycinnamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16769 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,5-Dihydroxycinnamic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Methyl 2,5-dihydroxycinnamate?

A1: this compound primarily acts as a tyrosine kinase inhibitor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It inhibits the activity of various tyrosine kinases, enzymes that play a crucial role in numerous cellular processes like growth, differentiation, and proliferation.

Q2: How does this compound affect tyrosine phosphorylation?

A2: It directly inhibits the enzymatic activity of tyrosine kinases, thus preventing the phosphorylation of tyrosine residues on target proteins. [, , , , , ] This inhibition disrupts downstream signaling pathways that rely on tyrosine phosphorylation for signal transduction.

Q3: Can this compound affect other cellular processes?

A3: While primarily known as a tyrosine kinase inhibitor, research suggests this compound can also influence other cellular mechanisms. For instance, it can inhibit topoisomerase II activity, an enzyme essential for DNA replication. [, ] It also demonstrates the ability to induce cross-linking of proteins, leading to the formation of structures similar to cornified envelopes in certain cell types. []

Q4: What are the downstream effects of inhibiting tyrosine kinases with this compound?

A4: Inhibition of tyrosine kinases by this compound disrupts various cellular processes. Observed effects include:

- Inhibition of cell proliferation and growth: This is a common consequence of tyrosine kinase inhibition, as these enzymes are often involved in growth factor signaling pathways. [, , , , , , , ]

- Induction of cell differentiation: In some cell types, this compound can trigger differentiation processes, potentially by interfering with signaling pathways that maintain the undifferentiated state. [, ]

- Induction of apoptosis: Studies show that this compound can promote programmed cell death (apoptosis) in certain cell types, likely due to the disruption of survival signals mediated by tyrosine kinases. [, ]

- Modulation of intracellular calcium levels: Research suggests that this compound can influence calcium influx in various cell types, highlighting its potential impact on calcium-dependent signaling pathways. [, , ]

Q5: Does this compound affect the cell cycle?

A5: Yes, this compound has been shown to inhibit multiple steps of the cell cycle in vascular smooth muscle cells, including early G1 phase progression and S phase progression. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(pyridin-3-ylmethyl)amine](/img/structure/B3022584.png)